![molecular formula C16H16O3 B1437621 2-[2-(Propan-2-yl)phenoxy]benzoic acid CAS No. 1036554-70-7](/img/structure/B1437621.png)
2-[2-(Propan-2-yl)phenoxy]benzoic acid
Vue d'ensemble
Description
“2-[2-(Propan-2-yl)phenoxy]benzoic acid” is a chemical compound with the molecular formula C16H16O3 . It has a molecular weight of 256.30 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-[2-(Propan-2-yl)phenoxy]benzoic acid” consists of a benzoic acid group attached to a phenyl group via an oxygen atom . The phenyl group is further substituted with a propan-2-yl group .Physical And Chemical Properties Analysis
“2-[2-(Propan-2-yl)phenoxy]benzoic acid” is a powder at room temperature .Applications De Recherche Scientifique
Medicinal Chemistry: Drug Design and Synthesis
“2-[2-(Propan-2-yl)phenoxy]benzoic acid” has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical compounds. Its structure can be utilized to create derivatives that may act as active pharmaceutical ingredients (APIs) or intermediates in drug synthesis . The compound’s benzoic acid moiety is a common pharmacophore in many drugs, suggesting its derivatives could have therapeutic value.
Material Science: Polymer Production
In material science, this compound could play a role in the development of new polymers. The phenoxy group in its structure may allow it to act as a plasticizer or a modifier that can alter the properties of a polymer, such as flexibility, durability, and resistance to chemical degradation .
Chemical Synthesis: Building Block for Complex Molecules
As a building block in chemical synthesis, “2-[2-(Propan-2-yl)phenoxy]benzoic acid” can be used to synthesize more complex organic molecules. Its benzoic acid core can undergo various chemical reactions, making it a versatile reagent for constructing diverse molecular architectures .
Chromatography: Analytical Standard
This compound could serve as an analytical standard in chromatographic methods. Due to its unique chemical structure, it can be used to calibrate instruments or as a reference compound in the qualitative and quantitative analysis of chemical mixtures .
Analytical Chemistry: Fluorescence Probes
The structure of “2-[2-(Propan-2-yl)phenoxy]benzoic acid” suggests potential use in the development of fluorescence probes. These probes are vital in detecting and quantifying specific ions or molecules in complex biological or chemical systems .
Life Sciences: Biological Studies
In life sciences, derivatives of this compound could be used to study biological pathways or as a part of bioconjugation techniques. Its ability to interact with various biological molecules could make it useful in understanding cellular processes or as a tagging agent in molecular biology experiments .
Propriétés
IUPAC Name |
2-(2-propan-2-ylphenoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-11(2)12-7-3-5-9-14(12)19-15-10-6-4-8-13(15)16(17)18/h3-11H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEXADDSRPAPMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Propan-2-yl)phenoxy]benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



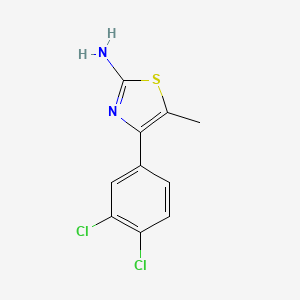
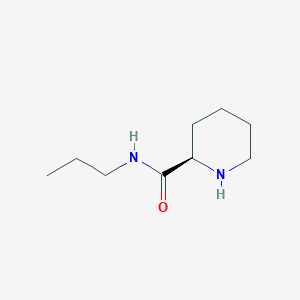
![2,6-Dichloro-3-[(propan-2-yl)sulfamoyl]benzoic acid](/img/structure/B1437540.png)
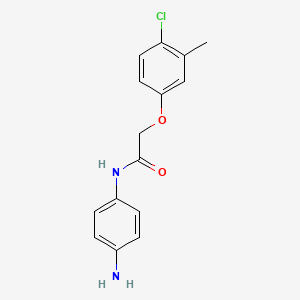
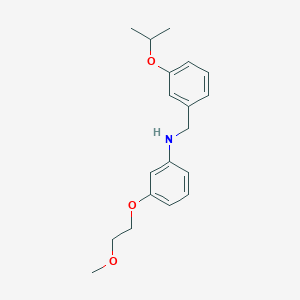
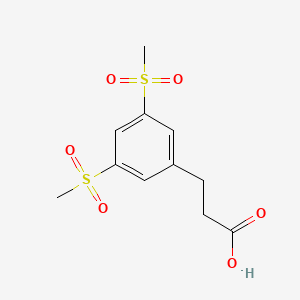
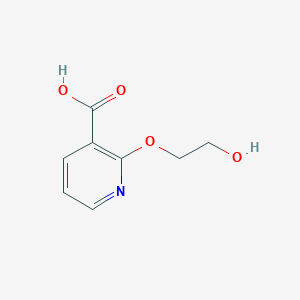
![N-[2-(5-Chloro-1H-benzimidazol-2-YL)ethyl]-N-ethylamine](/img/structure/B1437553.png)
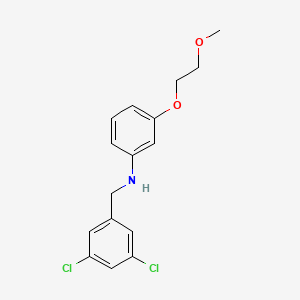
![N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline](/img/structure/B1437556.png)
![N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyaniline](/img/structure/B1437557.png)
![N-[2-(Isopentyloxy)benzyl]-4-methylaniline](/img/structure/B1437558.png)

